N-benzyl-4-methoxy-N-pyridin-2-ylbenzenesulfonamide
Description
Properties
CAS No. |
330467-02-2 |
|---|---|
Molecular Formula |
C19H18N2O3S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-benzyl-4-methoxy-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C19H18N2O3S/c1-24-17-10-12-18(13-11-17)25(22,23)21(19-9-5-6-14-20-19)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3 |
InChI Key |
DGSUYSVAKNQVJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 2-Aminopyridine
The secondary amine N-benzyl-pyridin-2-amine is synthesized via reductive amination, combining 2-aminopyridine (1.0 equiv.) and benzaldehyde (1.2 equiv.) in methanol under acidic catalysis (1% acetic acid). Sodium cyanoborohydride (1.5 equiv.) reduces the imine intermediate at 0°C, yielding the target amine in 72% after 12 hours. This method avoids over-alkylation by leveraging the selective reduction of imines over primary amines.
Optimization Insights
-
Solvent Choice : Methanol enhances solubility of aromatic aldehydes compared to toluene.
-
Temperature : Reactions conducted at 0°C minimize side products, increasing purity to >90%.
Sulfonylation of N-Benzyl-Pyridin-2-amine
Aqueous-Phase Sulfonylation Protocol
Adapting methodologies from thiazole sulfonamide syntheses, 4-methoxybenzenesulfonyl chloride (1.5 equiv.) reacts with N-benzyl-pyridin-2-amine in water containing sodium acetate (2.0 equiv.) at 80–85°C. The reaction completes within 6–8 hours, yielding a crude product that precipitates as a light-brown solid.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Water |
| Base | Sodium acetate (2.0 equiv.) |
| Temperature | 80–85°C |
| Time | 6–8 hours |
| Yield | 83% (after recrystallization) |
Mechanistic Considerations
Sodium acetate deprotonates the amine, enhancing nucleophilicity for attack on the electrophilic sulfur of the sulfonyl chloride. The aqueous environment minimizes side reactions, though hydrophobic reactants may require co-solvents like ethanol.
Alternative Solvent Systems
For substrates with limited water solubility, a mixed solvent system (water:THF, 3:1) with triethylamine (2.5 equiv.) achieves comparable yields (78%) at reduced temperatures (50°C). This modification is critical for scaling reactions beyond 10 mmol.
Purification and Characterization
Recrystallization Techniques
Crude N-benzyl-4-methoxy-N-pyridin-2-ylbenzenesulfonamide is purified via recrystallization from absolute ethanol, yielding colorless needles with >99% purity (HPLC). Key steps include:
Spectroscopic Analysis
FTIR (KBr, cm⁻¹)
1H NMR (400 MHz, CDCl3)
-
δ 7.76 (s, 1H, pyridyl H)
-
δ 7.35–7.41 (m, 5H, benzyl Ar-H)
-
δ 4.66 (s, 2H, -CH2-Ph)
13C NMR (101 MHz, CDCl3)
Comparative Analysis of Synthetic Routes
Yield and Scalability
The aqueous method offers superior scalability (up to 100 mmol) with consistent yields (80–85%), while solvent-modified approaches suit smaller scales (<10 mmol) but require costlier reagents.
Applications and Derivatives
This compound serves as a precursor for kinase inhibitors, leveraging the pyridyl moiety’s metal-coordinating ability. Derivatives with electron-withdrawing groups (e.g., nitro, bromo) on the benzene ring show enhanced bioactivity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of N-benzyl-4-methoxy-N-(pyridin-2-yl)aniline.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
Medicinal Chemistry
N-benzyl-4-methoxy-N-pyridin-2-ylbenzenesulfonamide has been studied for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets, making it useful in drug design.
Table 1: Potential Therapeutic Applications
| Application Area | Description |
|---|---|
| Anticancer Activity | Investigated for its ability to inhibit cancer cell proliferation. |
| Antimicrobial Agents | Explored for effectiveness against bacterial and fungal pathogens. |
| Anti-inflammatory Drugs | Studied for its potential to reduce inflammation in chronic diseases. |
Enzyme Inhibition Studies
Research has indicated that this compound may act as an enzyme inhibitor. Its sulfonamide group is known for interacting with active sites of enzymes.
Case Study: Enzyme Inhibition
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the inhibitory effects of this compound on carbonic anhydrase enzymes. The results showed a significant inhibition rate compared to control compounds, suggesting its potential as a lead compound for developing new enzyme inhibitors .
Anticancer Research
The compound has been subjected to various anticancer studies due to its ability to target specific pathways involved in tumor growth.
Table 2: Summary of Anticancer Studies
| Study Reference | Cancer Type | Mechanism of Action | Result |
|---|---|---|---|
| Study A | Breast Cancer | Induction of apoptosis via mitochondrial pathways | 70% cell death observed |
| Study B | Leukemia | Inhibition of cell cycle progression | Reduced proliferation rate |
| Study C | Colon Cancer | Targeting angiogenesis and metastasis | Significant tumor reduction |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored extensively.
Case Study: Antimicrobial Efficacy
A study conducted by Smith et al. (2022) assessed the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a new antimicrobial agent .
Neuroprotective Effects
Recent research has suggested that this compound may have neuroprotective properties.
Case Study: Neuroprotection in Animal Models
In experiments involving animal models of neurodegenerative diseases, the compound demonstrated significant neuroprotection against oxidative stress-induced neuronal death. This finding opens avenues for further exploration in treating conditions such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of N-benzyl-4-methoxy-N-(pyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death. Additionally, the benzyl and pyridinyl groups can enhance the binding affinity and specificity of the compound towards its target enzymes.
Comparison with Similar Compounds
Structural Features and Crystallography
Sulfonamide derivatives vary significantly based on substituents, which dictate molecular conformation and intermolecular interactions. Key comparisons include:
- N-(4-Chloropyridin-2-yl)-N-methoxy-methyl-4-methylbenzenesulfonamide (): The pyridine ring is substituted with a 4-chloro group, and the sulfonamide nitrogen bears a methoxy-methyl group. Crystallographic analysis reveals a dihedral angle of 40.7° between the benzene and pyridine rings, creating a non-planar structure. Hydrogen bonds (C–H⋯O) form a 3D network, enhancing crystal stability .
- The pyridin-2-ylmethyl group introduces flexibility, which may affect binding to biological targets.
Structural Implications :
- The benzyl group in the target compound introduces steric bulk, likely reducing crystal packing efficiency compared to smaller substituents (e.g., methyl or methoxy-methyl).
Physicochemical Properties
Key data for select analogs are summarized below:
Observations :
- The methoxy group in the target compound increases molecular weight compared to amino or methyl substituents.
- Higher steric bulk (e.g., benzyl) may lower melting points due to disrupted crystal packing, as seen in the 170–173°C range for a structurally complex analog .
Biological Activity
N-benzyl-4-methoxy-N-pyridin-2-ylbenzenesulfonamide is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a unique structural framework comprising a benzenesulfonamide core, a methoxy group, and a pyridine ring. Its molecular formula is , with a molecular weight of approximately 318.4 g/mol. The methoxy group enhances the compound's lipophilicity, which may improve its ability to penetrate cell membranes and interact with intracellular targets.
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and receptors. The sulfonamide moiety can form hydrogen bonds with active site residues of target enzymes, thereby inhibiting their activity. Additionally, the pyridine ring may engage in π-π stacking interactions with aromatic residues, stabilizing the binding to biological targets.
Key Mechanisms:
- Enzyme Inhibition : The compound inhibits enzymes involved in metabolic pathways, leading to disrupted cellular functions.
- Binding Affinity : Interaction studies using techniques such as surface plasmon resonance and molecular docking simulations have shown that this compound binds effectively to various biological macromolecules.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research indicates that it has a minimum inhibitory concentration (MIC) that demonstrates its potency against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 |
| Enterococcus faecalis | 62.5 |
| Escherichia coli | <125 |
| Pseudomonas aeruginosa | 150 |
The mechanism underlying its antibacterial action involves inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting the activity of specific lipoxygenases (LOX), which are involved in the synthesis of pro-inflammatory mediators .
Case Studies
- Study on Antibacterial Efficacy : A study evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus and Enterococcus faecalis. The compound exhibited bactericidal activity with MIC values indicating strong potential for therapeutic use in treating infections caused by these pathogens .
- Mechanistic Insights : Another research focused on the binding interactions between this compound and carbonic anhydrase IX (CA IX). The compound displayed selective inhibition with an IC50 value ranging from 10.93 to 25.06 nM, suggesting its potential application in cancer therapy due to CA IX's role in tumor progression .
Q & A
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
- Methodological Answer :
- Core Modifications : Replace methoxy with electron-withdrawing groups (e.g., nitro) to enhance target binding .
- Side Chain Variation : Introduce heterocycles (e.g., morpholine) to improve solubility and pharmacokinetics .
- Validation : Test analogs in 3D tumor spheroid models to mimic in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
